molecular formula C14H23N5 B11748325 [(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

[(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11748325
M. Wt: 261.37 g/mol
InChI Key: QNYMGBKYKOCIHI-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes:

    Formation of Pyrazole Rings: Starting with hydrazine and 1,3-diketones to form the pyrazole rings.

    Alkylation: The pyrazole rings are then alkylated using ethyl iodide and isobutyl bromide under basic conditions.

    Coupling Reaction: The alkylated pyrazoles are coupled using a suitable linker, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and higher yields.

    Catalysts: Use of catalysts to speed up the reactions and improve efficiency.

    Purification: Advanced purification techniques like chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the alkylated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole alcohols.

    Substitution: Formation of various substituted pyrazoles depending on the alkyl halide used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

    Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methylpyrazole
  • 1-isobutyl-3-methylpyrazole

Uniqueness

  • Structural Complexity : The presence of two different alkyl groups on the pyrazole rings.
  • Reactivity : Unique reactivity due to the specific positioning of the alkyl groups.
  • Applications : Broader range of applications in various fields compared to simpler pyrazole derivatives.

This detailed article provides a comprehensive overview of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-4-19-14(5-6-16-19)9-15-7-13-8-17-18(11-13)10-12(2)3/h5-6,8,11-12,15H,4,7,9-10H2,1-3H3

InChI Key

QNYMGBKYKOCIHI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CN(N=C2)CC(C)C

Origin of Product

United States

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